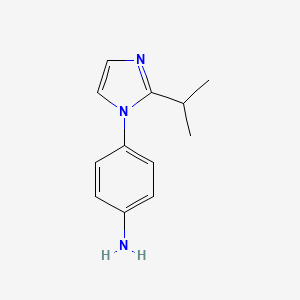

4-(2-Isopropyl-imidazol-1-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 . It has an average mass of 167.251 Da and a monoisotopic mass of 167.142242 Da .

Molecular Structure Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 .

Physical And Chemical Properties Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 299.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 134.9±22.6 °C .

Aplicaciones Científicas De Investigación

OLED Technology

- Bipolar Compounds in OLEDs: Phenylamine phenanthroimidazole-based bipolar compounds, incorporating structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been utilized in organic light-emitting devices (OLEDs). These compounds demonstrate enhanced thermal, photochemical, and electroluminescent properties, leading to high-performance blue emitters in OLEDs due to their hybridized local and charge-transfer properties (Jayabharathi et al., 2020).

Corrosion Inhibition

- Imidazole Derivatives in Corrosion Inhibition: Imidazole derivatives, including those related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been synthesized and shown to exhibit significant corrosion inhibition efficiency on mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, suggesting their efficacy as corrosion inhibitors (Prashanth et al., 2021).

Chemical Reactivity and Bonding

- Tautomeric Equilibrium and Reactivity: The study of a free 4-(isopropylamino)imidazol-2-ylidene, closely related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, revealed its tautomeric equilibrium with a mesoionic tautomer. This equilibrium demonstrates the typical reactivity of a cyclic diaminocarbene and has implications for understanding the chemical reactivity and bonding of similar compounds (César et al., 2012).

Coordination Chemistry

- Coordination Polymers: The coordination chemistry of imidazole-based ligands, akin to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, has been explored, leading to the construction of various coordination polymers. These polymers exhibit diverse structures and properties, contributing to the field of coordination chemistry and material science (Cai et al., 2017).

Antitumour Activity

- Imidazole-based Complexes in Cancer Treatment: Imidazole-based phosphane gold(I) complexes, which include structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have shown potential as agents for cancer treatment. Their structural characteristics and biological activities against various cancer cell lines highlight their potential in medicinal chemistry (Kunz et al., 2009).

Propiedades

IUPAC Name |

4-(2-propan-2-ylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)12-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNTJFNAAFXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)